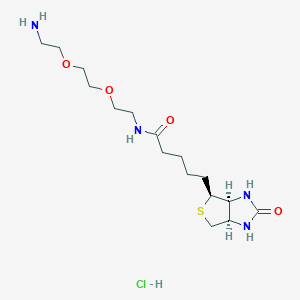

1-Biotinyl-3,6-dioxa-8-octaneamine hydrochloride

Übersicht

Beschreibung

1-Biotinyl-3,6-dioxa-8-octaneamine hydrochloride is a versatile biotinylated linker that can be incorporated into chemical tools via its terminal amino group . It is used for labeling materials or proteins with biotin, providing a means to enrich and capture targets from biological systems .

Molecular Structure Analysis

The molecular formula of this compound is C16H31ClN4O4S . Its molecular weight is 410.96 . The IUPAC name is 5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]-N-{2-[2-(2-azaniumylethoxy)ethoxy]ethyl}pentanamide chloride .Physical And Chemical Properties Analysis

This compound appears as a white to off-white powder . The optical rotation is [a]D20 = +37 ± 2º (C=1 in DMF) . It should be stored at 0-8 °C .Wissenschaftliche Forschungsanwendungen

Photorelease Kinetics on Surfaces

Drexler et al. (2017) synthesized biotinylated photolabile compounds, including structures with a 3,6-dioxa-octane spacer, for studying photocleavage kinetics on self-assembled monolayers. They used surface plasmon resonance and reflectometric interference spectroscopy to analyze photokinetics, leveraging the biotin moiety for signal enhancement. This research has implications for in situ monitoring of photolithographic DNA chip synthesis (Drexler et al., 2017).

Synthesis Methodologies

Marciniec et al. (2008) developed a new method for synthesizing octakis(3-chloropropyl)octasilsesquioxane, which involves hydrolytic condensation and uses a methanolic solution. This process is quicker and yields comparable results to previous methods, indicating potential for efficient production of similar compounds (Marciniec et al., 2008).

Applications in Tissue Engineering and Wound Dressing

Khor and Lim (2003) discussed the use of chitin, a biopolymer with a structure based on N-acetyl-glucosamine, in biomedical applications. Chitin and its derivatives, including chitosan, are valuable for wound dressing, drug delivery, and tissue engineering. This highlights the relevance of such biopolymers in medical fields (Khor & Lim, 2003).

Bioremediation of Contaminants

Zhang, Gedalanga, and Mahendra (2017) reviewed the challenges and advances in bioremediation of 1,4-dioxane-contaminated waters. They emphasized the need for understanding treatment mechanisms, especially in the presence of other contaminants, and proposed directions for future research in this field (Zhang, Gedalanga, & Mahendra, 2017).

Streptavidin Binding to Biotinylated Surfaces

Seifert et al. (2010) characterized the binding of streptavidin to partially biotinylated self-assembled thiol monolayers. They demonstrated that the biotinylated component significantly influences streptavidin binding, which is relevant for biosensor applications (Seifert, Rinke, & Galla, 2010).

Nanoparticle Functionalization and Drug Delivery

Ye, Pelton, and Brook (2007) explored the biotinylation of TiO2 nanoparticles and their conjugation with streptavidin. They found that biotinylated nanoparticles can be directed to specific targets, potentially enhancing the efficacy of drug delivery systems (Ye, Pelton, & Brook, 2007).

Use in Chemical Sensors

Shen et al. (2012) developed an electrochemical sensor using graphene oxide nanoribbon and silsesquioxane assembled composite frameworks for sensing 1-hydroxypyrene. This demonstrates the potential for such materials in constructing sensitive and efficient chemical sensors (Shen, Cui, Pang, & Qian, 2012).

Wirkmechanismus

Target of Action

It is known that this compound is a versatile biotinylated linker .

Mode of Action

This compound can be incorporated into chemical tools via its terminal amino group . Labeling materials or proteins with biotin provides a means to enrich and capture targets from biological systems .

Result of Action

The use of biotinylated linkers like this compound can enable the enrichment and capture of specific targets in biological systems .

Eigenschaften

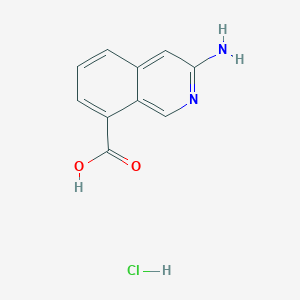

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]pentanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N4O4S.ClH/c17-5-7-23-9-10-24-8-6-18-14(21)4-2-1-3-13-15-12(11-25-13)19-16(22)20-15;/h12-13,15H,1-11,17H2,(H,18,21)(H2,19,20,22);1H/t12-,13-,15-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNQYTGLJZONNBD-HZPCBCDKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCN)NC(=O)N2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCN)NC(=O)N2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

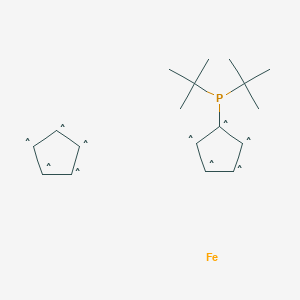

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

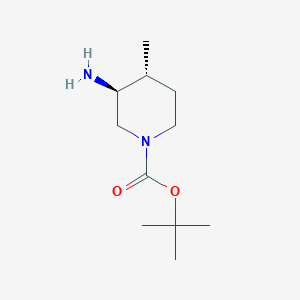

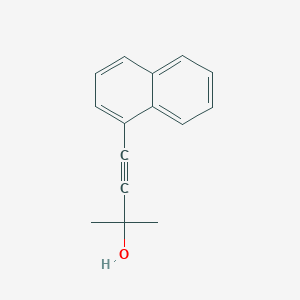

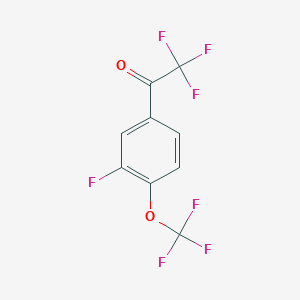

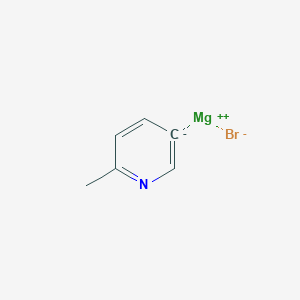

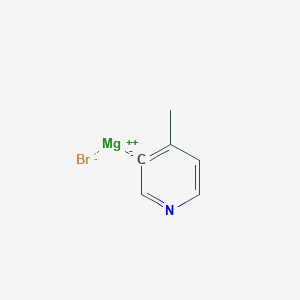

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![t-Butyl N-[(1S)-3-oxocyclohexyl]carbamate](/img/structure/B6355861.png)

![t-Butyl 4-(1,2-dihydro-6-methyl-2-oxobenzo[d]imidazol-3-yl)piperidine-1-carboxylate, 95%](/img/structure/B6355934.png)

![t-Butyl rac-(1R,5S,6R)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate, 95%](/img/structure/B6355949.png)